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Compound of Interest

Compound Name:
Chloromethyl(dimethyl)methoxysil

ane

Cat. No.: B098375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

Chloromethyl(dimethyl)methoxysilane (CAS No. 18143-33-4), a valuable bifunctional

organosilane intermediate in various chemical syntheses. Due to the limited availability of

public experimental spectral data for this specific compound, this document presents predicted

data based on established spectroscopic principles and data from analogous structures. It also

outlines standardized experimental protocols for obtaining such data.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for Chloromethyl(dimethyl)methoxysilane. These

predictions are derived from spectral databases and computational models.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for Chloromethyl(dimethyl)methoxysilane
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Si-CH₃ 0.1 - 0.3 Singlet 6H

O-CH₃ 3.4 - 3.6 Singlet 3H

Cl-CH₂-Si 2.7 - 2.9 Singlet 2H

Predicted in CDCl₃ at 300 MHz.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for Chloromethyl(dimethyl)methoxysilane

Carbon Predicted Chemical Shift (δ, ppm)

Si-CH₃ -5 - 0

O-CH₃ 50 - 55

Cl-CH₂-Si 30 - 35

Predicted in CDCl₃ at 75 MHz.

Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Characteristic IR Absorptions for Chloromethyl(dimethyl)methoxysilane

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C-H stretch (in CH₃ and CH₂) 2960 - 2850 Strong

Si-O-C stretch 1100 - 1000 Strong

Si-C stretch 800 - 750 Strong

C-Cl stretch 750 - 650 Medium-Strong

CH₂ rock (Si-CH₂) ~1260 Medium
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Predicted for a neat liquid sample.

Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Key Mass Fragments for Chloromethyl(dimethyl)methoxysilane (Electron

Ionization)

m/z Predicted Fragment Ion Notes

138/140 [M]⁺
Molecular ion peak (with ³⁷Cl

isotope)

123/125 [M - CH₃]⁺ Loss of a methyl group

103 [M - Cl]⁺ Loss of a chlorine radical

89 [M - CH₂Cl]⁺ Loss of a chloromethyl radical

73 [(CH₃)₂SiOCH₃]⁺
Common fragment for

methoxysilanes

Predicted for Electron Ionization (EI) at 70 eV.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.

Instrument parameters may require optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of

Chloromethyl(dimethyl)methoxysilane in 0.5-0.7 mL of deuterated chloroform (CDCl₃)

containing tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

Spectrometer: 300 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.
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Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the desired signal-to-noise ratio.

¹³C NMR Acquisition:

Spectrometer: 75 MHz or higher field NMR spectrometer.

Pulse Sequence: Proton-decoupled single-pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128 or more to achieve adequate signal-to-noise.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: As a liquid, Chloromethyl(dimethyl)methoxysilane can be analyzed

neat.

Instrumentation: A standard FTIR spectrometer.

Method (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of the liquid sample onto the crystal.

Acquire the sample spectrum.

Method (Transmission):

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin

film.
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Acquire the spectrum.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass

spectrometer via a gas chromatography (GC-MS) interface or a direct insertion probe.

Ionization Method: Electron Ionization (EI).

Instrumentation: A mass spectrometer capable of EI, such as a quadrupole or time-of-flight

(TOF) analyzer.

Acquisition Parameters:

Electron Energy: 70 eV.[1]

Ion Source Temperature: 200-250 °C.[1]

Mass Range: Scan from m/z 35 to 200 to cover the molecular ion and expected

fragments.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a chemical compound like Chloromethyl(dimethyl)methoxysilane.
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Caption: Workflow for Spectroscopic Analysis.

Disclaimer: The spectroscopic data presented in this document are predicted values and have

not been confirmed by experimental analysis of Chloromethyl(dimethyl)methoxysilane. This

information is intended for guidance and research purposes. For definitive characterization, it is

recommended to acquire experimental data on a purified sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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